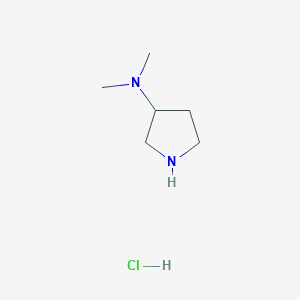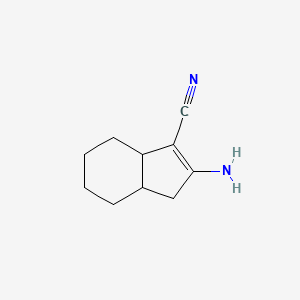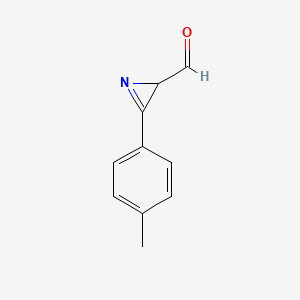
N,N-Dimethylpyrrolidin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylpyrrolidin-3-amine hydrochloride: is a chemical compound with the molecular formula C6H15ClN2. It is commonly used in organic synthesis and various industrial applications. This compound is known for its role as a reagent in chemical reactions and its utility in the synthesis of other chemical entities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Dimethylpyrrolidin-3-amine hydrochloride can be synthesized through the reaction of pyrrolidine with dimethylamine in the presence of hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where pyrrolidine and dimethylamine are combined with hydrochloric acid. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion to the target compound .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical nucleophiles include halides, alkoxides, and thiolates.
Major Products Formed:
Oxidation: N-oxides of N,N-Dimethylpyrrolidin-3-amine.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N,N-Dimethylpyrrolidin-3-amine hydrochloride is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It is also used in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: this compound has applications in medicinal chemistry for the development of new drugs. It is involved in the synthesis of compounds with potential therapeutic effects .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants, catalysts, and polymer additives .
Mécanisme D'action
The mechanism of action of N,N-Dimethylpyrrolidin-3-amine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The compound’s dimethylamino group is particularly reactive, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
- N,N-Dimethylpyrrolidin-3-amine dihydrochloride
- N,N-Dimethyl-3-pyrrolidinamine
- 3-(Dimethylamino)pyrrolidine
Comparison: N,N-Dimethylpyrrolidin-3-amine hydrochloride is unique due to its specific reactivity and the presence of the dimethylamino group. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and versatility in chemical synthesis .
Propriétés
Numéro CAS |
152811-55-7 |
|---|---|
Formule moléculaire |
C6H15ClN2 |
Poids moléculaire |
150.65 g/mol |
Nom IUPAC |
N,N-dimethylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-8(2)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H |
Clé InChI |
JZVQJYNGSZASKA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)


![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)

![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)
![[4-(Prop-1-en-2-yl)phenyl]boronic acid](/img/structure/B11920990.png)




![(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine](/img/structure/B11921026.png)

![2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one](/img/structure/B11921035.png)
